Tricyclohexylphosphonium trifluoromethanesulfonate Tricyclohexylphosphonium trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 952649-12-6
VCID: VC8160427
InChI: InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7)
SMILES: C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C19H34F3O3PS
Molecular Weight: 430.5 g/mol

Tricyclohexylphosphonium trifluoromethanesulfonate

CAS No.: 952649-12-6

Cat. No.: VC8160427

Molecular Formula: C19H34F3O3PS

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

Tricyclohexylphosphonium trifluoromethanesulfonate - 952649-12-6

Specification

CAS No. 952649-12-6
Molecular Formula C19H34F3O3PS
Molecular Weight 430.5 g/mol
IUPAC Name tricyclohexylphosphanium;trifluoromethanesulfonate
Standard InChI InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7)
Standard InChI Key HIELZYUTOPSKJX-UHFFFAOYSA-N
SMILES C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound features a bulky tricyclohexylphosphonium cation (PCy3+\text{PCy}_3^+) paired with a triflate anion (CF3SO3\text{CF}_3\text{SO}_3^-). Key structural attributes include:

Cationic Component

  • Tricyclohexylphosphonium (PCy3+\text{PCy}_3^+): The three cyclohexyl groups confer steric bulk, enhancing stability against oxidation and nucleophilic attack. The ligand cone angle of PCy3+\text{PCy}_3^+ is approximately 170°, making it a strong σ-donor with limited π-accepting ability .

  • Electronic Effects: The high basicity (pKa9.7\text{p}K_a \approx 9.7) of PCy3+\text{PCy}_3^+ facilitates interactions with electrophilic intermediates, stabilizing reactive species in catalytic cycles .

Anionic Component

  • Trifluoromethanesulfonate (CF3SO3\text{CF}_3\text{SO}_3^-): The triflate anion is weakly coordinating, which prevents unwanted ion pairing and enhances the solubility of the salt in nonpolar solvents. Its electron-withdrawing trifluoromethyl group stabilizes the anion, making it resistant to hydrolysis .

Molecular Geometry

X-ray crystallography reveals that the triflate anion engages in hydrogen bonding with the cationic PCy3+\text{PCy}_3^+ moiety, contributing to the compound’s crystalline structure .

Synthesis and Preparation

Tricyclohexylphosphonium trifluoromethanesulfonate is typically synthesized via two primary routes:

From Tricyclohexylphosphine and Triflic Acid

PCy3+CF3SO3HPCy3+CF3SO3+H2\text{PCy}_3 + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{PCy}_3^+ \text{CF}_3\text{SO}_3^- + \text{H}_2

This acid-base reaction proceeds under anhydrous conditions, yielding the salt in high purity .

Grignard Reagent-Mediated Synthesis

An alternative method involves the reaction of cyclohexylmagnesium chloride (CyMgCl\text{CyMgCl}) with phosphorus trichloride (PCl3\text{PCl}_3), followed by quenching with triflic acid :

3CyMgCl+PCl3PCy3+3MgCl23 \text{CyMgCl} + \text{PCl}_3 \rightarrow \text{PCy}_3 + 3 \text{MgCl}_2 PCy3+CF3SO3HPCy3+CF3SO3\text{PCy}_3 + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{PCy}_3^+ \text{CF}_3\text{SO}_3^-

This one-pot process minimizes oxidation byproducts and achieves yields exceeding 80% .

Physicochemical Properties

PropertyValue/Description
Melting Point164°C (lit.)
SolubilitySoluble in CH2_2Cl2_2, THF, MeCN; insoluble in H2_2O
StabilityStable under inert atmospheres; hygroscopic
Spectral Data (NMR)31P NMR^{31}\text{P NMR}: δ 25–30 ppm (broad)

Applications in Organic Synthesis

Phase-Transfer Catalysis

The bulky PCy3+\text{PCy}_3^+ cation acts as a phase-transfer catalyst, enabling reactions between immiscible phases (e.g., aqueous and organic). For example, it facilitates nucleophilic substitutions by shuttling anions into organic solvents .

Trifluoromethylthiolation Reactions

Tricyclohexylphosphonium triflate mediates deoxygenative trifluoromethylthiolation of carboxylic acids, yielding SCF3\text{SCF}_3-containing products . This reactivity is critical in pharmaceutical synthesis, where SCF3\text{SCF}_3 groups enhance metabolic stability.

Coordination Chemistry

The compound serves as a precursor for phosphine ligands in transition-metal catalysis. For instance, it forms complexes with lanthanides (e.g., Dy3+\text{Dy}^{3+}) in pentagonal bipyramidal geometries, exhibiting single-ion magnet behavior .

Comparison with Related Phosphonium Salts

CompoundBasicity (pKa\text{p}K_a)Cone AngleThermal Stability
Tricyclohexylphosphonium triflate9.7170°High
Triphenylphosphonium triflate6.8145°Moderate
Tributylphosphonium triflate8.2132°Low

The superior stability of tricyclohexylphosphonium triflate stems from steric shielding by cyclohexyl groups, which impedes decomposition pathways .

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